molecular formula C4H4BrNO B1340144 4-(Bromomethyl)-1,2-oxazole CAS No. 6455-40-9

4-(Bromomethyl)-1,2-oxazole

Cat. No.: B1340144
CAS No.: 6455-40-9
M. Wt: 161.98 g/mol
InChI Key: BTMCLIBWYKFYNQ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1,2-oxazole is a heterocyclic organic compound featuring a bromomethyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-1,2-oxazole typically involves the bromination of 1,2-oxazole derivatives. One common method includes the reaction of 1,2-oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces the bromomethyl group at the desired position on the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1,2-oxazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways and the inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Comparison: 4-(Bromomethyl)-1,2-oxazole is unique due to its oxazole ring structure, which imparts distinct electronic and steric properties compared to other bromomethyl-substituted compounds. This uniqueness makes it a valuable intermediate in the synthesis of heterocyclic compounds and bioactive molecules .

Properties

IUPAC Name

4-(bromomethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c5-1-4-2-6-7-3-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMCLIBWYKFYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475896
Record name 4-(bromomethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6455-40-9
Record name 4-(bromomethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)-1,2-oxazole
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